molecular formula C22H23N3O3S2 B3000145 N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide CAS No. 2034300-69-9

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide

Cat. No.: B3000145
CAS No.: 2034300-69-9
M. Wt: 441.56
InChI Key: XMVJSZPVJBBXQG-UHFFFAOYSA-N
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Description

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a useful research compound. Its molecular formula is C22H23N3O3S2 and its molecular weight is 441.56. The purity is usually 95%.
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Biological Activity

N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide is a complex organic compound with significant potential in medicinal chemistry. Its diverse structural features suggest various biological activities, making it a subject of interest for researchers exploring new therapeutic agents.

Structural Overview

The compound features:

  • A benzo[b]thiophene moiety, which is known for its role in enhancing biological activity.
  • A dimethylaminoethyl side chain that may improve solubility and bioavailability.
  • A benzenesulfonamide group, which is often associated with antimicrobial and anticancer properties.
  • An oxazole ring that can contribute to the compound's pharmacological profile.

Molecular Formula and Properties

  • Molecular Formula: C₁₈H₁₈N₂O₃S
  • Molecular Weight: 358.46 g/mol
  • CAS Number: 2034310-72-8

Synthesis Pathways

The synthesis of this compound typically involves several steps, including:

  • Formation of the benzo[b]thiophene core.
  • Attachment of the dimethylaminoethyl group.
  • Synthesis of the benzenesulfonamide moiety through sulfonation reactions.

Anticancer Potential

Recent studies have indicated that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. For instance, related sulfonamide derivatives have shown promising results in inhibiting cell proliferation in breast (MCF-7) and cervical (HeLa) cancer models, with IC50 values indicating strong inhibitory potential .

CompoundCell LineIC50 (µM)
TAJ4MCF-73.18 ± 0.11
TAJ4HeLa8.12 ± 0.43

This suggests that this compound may similarly target critical pathways involved in tumor growth.

The proposed mechanism for compounds of this class includes:

  • Inhibition of Protein Kinases: Similar compounds have been shown to inhibit kinases involved in cancer progression, such as NEK7 and NEK9 .
  • Induction of Apoptosis: The presence of the sulfonamide group may enhance apoptotic signaling pathways, leading to increased cell death in malignant cells.

Case Studies and Research Findings

  • Cytotoxicity Assays: In vitro studies demonstrated that derivatives containing the benzo[b]thiophene structure showed enhanced cytotoxicity against MCF-7 cells compared to standard chemotherapeutics .
  • Molecular Docking Studies: Computational analyses revealed favorable interactions between the compound and target proteins involved in cancer signaling pathways, suggesting a potential for drug development .
  • Pharmacokinetic Studies: Preliminary pharmacokinetic evaluations indicate that modifications to the molecular structure, such as the addition of the dimethylamino group, can significantly affect absorption and distribution profiles .

Properties

IUPAC Name

N-[2-(1-benzothiophen-3-yl)-2-(dimethylamino)ethyl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N3O3S2/c1-15-24-20(13-28-15)16-8-10-17(11-9-16)30(26,27)23-12-21(25(2)3)19-14-29-22-7-5-4-6-18(19)22/h4-11,13-14,21,23H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XMVJSZPVJBBXQG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CO1)C2=CC=C(C=C2)S(=O)(=O)NCC(C3=CSC4=CC=CC=C43)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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